1-benzyl-4-phenylpiperidine-4-carbaldehyde chemical structure and properties
1-benzyl-4-phenylpiperidine-4-carbaldehyde chemical structure and properties
This guide outlines the structural characteristics, synthetic production, and reactivity profile of 1-benzyl-4-phenylpiperidine-4-carbaldehyde .[1] This molecule is a critical, albeit transient, intermediate in the synthesis of 4,4-disubstituted piperidine opioids (e.g., loperamide, diphenoxylate analogs) and neuroactive spiro-compounds.[1]
Part 1: Chemical Identity & Structural Analysis
1-benzyl-4-phenylpiperidine-4-carbaldehyde is a quaternary aldehyde.[1] Unlike simple piperidines, the C4 position is fully substituted with a phenyl ring and a formyl group, creating significant steric bulk.[1] This structural feature dictates its reactivity, making it prone to decarbonylation if heated excessively and requiring specific conditions for nucleophilic attack.[1]
| Property | Data / Prediction |
| IUPAC Name | 1-benzyl-4-phenylpiperidine-4-carbaldehyde |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.38 g/mol |
| CAS Number | Not widely listed as commodity; synthesized in situ from CAS 56243-25-5 |
| Precursor | 1-benzyl-4-phenylpiperidine-4-carbonitrile (Janssen Nitrile) |
| Appearance | Viscous pale yellow oil (upon isolation) |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in water |
| Key Functional Groups | Tertiary Amine (N1), Aldehyde (C4), Aromatic Rings (Benzyl, Phenyl) |
Structural Visualization
The following diagram illustrates the steric environment of the C4 position, which is the site of primary synthetic interest.
[1]
Part 2: Synthetic Methodology
The most reliable route to this aldehyde is the controlled reduction of the corresponding nitrile: 1-benzyl-4-phenylpiperidine-4-carbonitrile (CAS 56243-25-5).[1] This precursor is widely available due to its use in pethidine synthesis.
Critical Challenge: Preventing over-reduction to the primary amine (1-benzyl-4-aminomethyl-4-phenylpiperidine). Solution: Use DIBAL-H (Diisobutylaluminum hydride) at cryogenic temperatures (-78°C).[1] DIBAL-H forms a stable imine-aluminum intermediate that resists further reduction until hydrolysis.[1]
Protocol: DIBAL-H Reduction
Reagents:
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Substrate: 1-benzyl-4-phenylpiperidine-4-carbonitrile (1.0 eq)
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Reagent: DIBAL-H (1.0 M in Toluene, 1.2 eq)[1]
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene
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Quench: Sat. Aqueous Rochelle’s Salt (Potassium Sodium Tartrate)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Dissolve the nitrile (e.g., 10 mmol) in anhydrous DCM (50 mL).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.
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Addition: Add DIBAL-H (12 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temp < -70°C to prevent over-reduction.
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Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (the imine intermediate may streak; look for disappearance of nitrile).
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Quenching (The "Rochelle" Method):
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While still cold, slowly add Methanol (5 mL) to destroy excess hydride.[1]
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Pour the cold mixture into a vigorously stirring solution of saturated Rochelle’s salt (100 mL).
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Note: A gelatinous aluminum emulsion will form. Stir vigorously at room temperature for 1–2 hours until two clear layers separate.
-
-
Isolation: Separate the organic layer.[2][3] Extract aqueous layer with DCM (2x). Dry combined organics over MgSO₄ and concentrate in vacuo.
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Purification: The crude aldehyde is unstable on silica gel (acidic). Use neutral alumina or proceed immediately to the next step.
Reaction Pathway Diagram
Part 3: Analytical Characterization
Confirming the structure requires differentiating the aldehyde from the starting nitrile and the over-reduced amine.[1]
| Method | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | ~1725 cm⁻¹ (Strong) | C=O[1] Stretch (Aldehyde). Absence of 2230 cm⁻¹ (CN) confirms conversion. |
| ¹H NMR (CDCl₃) | δ 9.40 – 9.60 ppm (s, 1H) | Aldehyde proton.[1] Distinctive singlet. |
| ¹H NMR (Aromatic) | δ 7.20 – 7.40 ppm (m, 10H) | Phenyl and Benzyl aromatic protons overlap. |
| ¹H NMR (Benzylic) | δ 3.50 ppm (s, 2H) | N-CH₂-Ph methylene protons.[1] |
| MS (ESI+) | [M+H]⁺ = 280.17 | Protonated molecular ion. |
Scientist's Note: The aldehyde proton shift is diagnostic. If the signal is absent, check for the formation of the enamine or hydrate if the solvent was not dry.[1]
Part 4: Reactivity & Applications
The 4-formyl group is attached to a quaternary carbon, making it a "neopentyl-like" aldehyde.[1] It is non-enolizable (no alpha-protons), which simplifies certain reactions (no self-aldol condensation) but retards others due to steric hindrance.[1]
Reductive Amination (Loperamide/Opioid Synthesis)
This is the primary utility. The aldehyde is condensed with a secondary amine (e.g., dimethylamine or a 4-substituted piperidine) to form an iminium ion, then reduced.[1]
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Reagents: NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE.
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Insight: Use NaBH(OAc)₃ over NaBH₃CN to avoid toxic cyanide byproducts and ensure milder reduction of the hindered imine.
Grignard Addition
Reaction with organometallics (e.g., MeMgBr) yields tertiary alcohols.[1]
-
Challenge: The steric bulk at C4 may lead to reduction (hydride transfer from Grignard beta-hydrogens) rather than addition.[1]
-
Optimization: Use organolithiums at low temperature or Cerium(III) chloride additives (Luche conditions) to promote 1,2-addition.[1]
Spiro-Cyclization
Acid-catalyzed condensation with diols or diamines yields spiro-acetals or spiro-aminals, rigidifying the structure for receptor binding studies (e.g., Sigma receptor ligands).[1]
Part 5: Safety & Handling
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Precursor Toxicity: The starting nitrile is a potent chemical; handle in a fume hood.
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DIBAL-H: Pyrophoric.[1] Reacts violently with water/air. Use standard Schlenk techniques.
-
Aldehyde Stability: Oxidizes to the carboxylic acid upon air exposure. Store under Nitrogen/Argon at -20°C.
References
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Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.
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Organic Syntheses. (2025). Reduction of Nitriles to Aldehydes: DIBAL-H Protocol. Organic Chemistry Portal.
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PubChem. (2025). 1-Benzyl-4-phenylpiperidine-4-carbonitrile (Precursor Data). National Library of Medicine.
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BenchChem. (2025).[2] Protocols for Low-Temperature Reduction of Nitriles.
